3-(4-Hydroxy-phenoxy)-benzaldehyde

Descripción general

Descripción

“3-(4-Hydroxy-phenoxy)-benzaldehyde” is a chemical compound that is used as a fluorescent probe . It is also known as Hydroxyphenyl fluorescein or HPF . It is used to detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase .

Synthesis Analysis

The synthesis of “3-(4-Hydroxy-phenoxy)-benzaldehyde” involves the use of 2- [6- (4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2- [6-(4’-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) .Molecular Structure Analysis

The molecular structure of “3-(4-Hydroxy-phenoxy)-benzaldehyde” is represented by the empirical formula C26H16O6 . The molecular weight of the compound is 424.40 .Chemical Reactions Analysis

“3-(4-Hydroxy-phenoxy)-benzaldehyde” reacts with peroxyl radicals and with an oxidizing agent such as potassium ferricyanide . The reaction of the sensor with peroxyl and alkoxyl radicals is initiated by the formation of the phenoxyl radicals .Physical And Chemical Properties Analysis

“3-(4-Hydroxy-phenoxy)-benzaldehyde” exhibits fluorescence with an excitation wavelength (λex) of 490 nm and an emission wavelength (λem) of 515 nm . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

- These probes allow differentiation between hROS and other ROS like hydrogen peroxide (H₂O₂), nitric oxide (NO), and superoxide (O₂•). Additionally, they enable specific OCl detection when used together .

- In this system, BSA-AuNCs act as reference fluorophores. The presence of •OH triggers a fluorescence response from HPF, allowing sensitive detection .

Fluorescence Probes for Reactive Oxygen Species (ROS)

Fluorescent Gold Nanoclusters (AuNCs)

OH• Radical Level Determination

Mecanismo De Acción

Target of Action

The primary target of 3-(4-Hydroxy-phenoxy)-benzaldehyde is reactive oxygen species (ROS), particularly the hydroxyl radical (OH•) . These radicals are highly reactive and can bind to lipids, DNA, and proteins, causing irreversible damage in cells .

Mode of Action

3-(4-Hydroxy-phenoxy)-benzaldehyde interacts with its targets through a process known as fluorescein-phenol coupling . The compound reacts with peroxyl and alkoxyl radicals, initiating the formation of phenoxyl radicals . This is followed by radical-radical reactions and product hydrolysis, which results in the release of fluorescein .

Biochemical Pathways

The compound affects the biochemical pathways involving reactive oxygen species. It is involved in the detection and quantification of these species, particularly hydroxyl radicals . The reaction of the compound with these radicals can lead to changes in the fluorescence properties of the compound, allowing for the detection of these radicals .

Result of Action

The primary result of the action of 3-(4-Hydroxy-phenoxy)-benzaldehyde is the detection of reactive oxygen species, particularly hydroxyl radicals . By reacting with these radicals, the compound allows for their quantification, which is crucial in understanding oxidative stress and other related processes .

Action Environment

The action of 3-(4-Hydroxy-phenoxy)-benzaldehyde can be influenced by various environmental factors. For instance, the presence of other reactive species or oxidizing agents can impact the compound’s ability to detect hydroxyl radicals . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy.

Safety and Hazards

A systematic literature review has been performed on the toxicological profiles of the pyrethroid common metabolites 3‐phenoxybenzoic acid (PBA), 3‐ (4’‐hydroxyphenoxy)benzoic acid (PBA (OH)) and 3‐phenoxybenzaldehyde (PBAld) . The studies identified in the literature focused on effects related to reproductive toxicity, immunotoxicity, endocrine disruption, hepatotoxicity, cardiovascular toxicity, and neurotoxicity .

Propiedades

IUPAC Name |

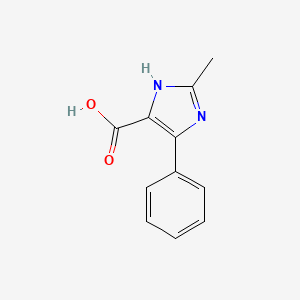

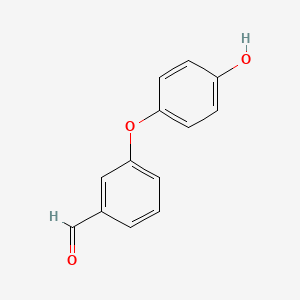

3-(4-hydroxyphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPATEBLUYEEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024816 | |

| Record name | 3-(4-Hydroxy-phenoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxy-phenoxy)-benzaldehyde | |

CAS RN |

82186-80-9 | |

| Record name | 3-(4-Hydroxy-phenoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.